N-[(4-bromophenyl)sulfonyl]-4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide
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Overview
Description
N-(4-BROMOBENZENESULFONYL)-4-CHLORO-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE is a complex organic compound that features a benzamide core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOBENZENESULFONYL)-4-CHLORO-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-oxo-2H-1,3-benzoxathiol-5-amine to form the benzamide core.
Introduction of the Bromobenzenesulfonyl Group: This step involves the reaction of the benzamide core with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOBENZENESULFONYL)-4-CHLORO-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine would yield a corresponding amine derivative.
Scientific Research Applications
N-(4-BROMOBENZENESULFONYL)-4-CHLORO-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMOBENESULFONYL)-4-CHLORO-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOBENZENESULFONYL)-2-CHLORO-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE
- N-(4-BROMOBENZENESULFONYL)-4-METHOXY-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE
Uniqueness
N-(4-BROMOBENZENESULFONYL)-4-CHLORO-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
879648-24-5 |
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Molecular Formula |
C20H11BrClNO5S2 |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfonyl-4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide |
InChI |
InChI=1S/C20H11BrClNO5S2/c21-13-3-8-16(9-4-13)30(26,27)23(19(24)12-1-5-14(22)6-2-12)15-7-10-17-18(11-15)29-20(25)28-17/h1-11H |
InChI Key |
CCEBGNANUVMKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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